molecular formula C25H23N3O6 B11189160 dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate

dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate

Cat. No.: B11189160
M. Wt: 461.5 g/mol
InChI Key: XMVSKCXCWBIFCP-UHFFFAOYSA-N
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Description

Dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate is a complex heterocyclic compound featuring a fused beta-carboline-pyrrolidinone core linked to a dimethyl isophthalate moiety. Beta-carbolines are tricyclic indole alkaloids known for their biological activities, including neuropharmacological and antitumor effects .

Properties

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pyrrolidin-1-yl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C25H23N3O6/c1-33-24(31)14-9-15(25(32)34-2)11-16(10-14)28-22(29)12-21(23(28)30)27-8-7-18-17-5-3-4-6-19(17)26-20(18)13-27/h3-6,9-11,21,26H,7-8,12-13H2,1-2H3

InChI Key

XMVSKCXCWBIFCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate typically involves multiple steps. One common method includes the reaction of a beta-carboline derivative with a pyrrolidinyl isophthalate under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence highlights compounds with overlapping structural motifs (e.g., fused heterocycles, nitrophenyl substituents, and ester groups). Below is a comparative analysis:

Structural Similarities and Differences
Compound Name Core Structure Key Functional Groups Notable Substituents
Dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate (Target) Beta-carboline + pyrrolidinone 2,5-diketopyrrolidine, dimethyl isophthalate None explicitly reported in evidence
1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-... Pyrazole + tetrahydropyrimidine Nitrophenyl, thioxo, cyano Methyl, phenyl, nitro
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazopyridine Cyano, nitro, dicarboxylate Phenethyl, ethyl ester

Key Observations :

  • The target compound’s beta-carboline-pyrrolidinone scaffold is distinct from the pyrazole-tetrahydropyrimidine () and imidazopyridine () systems.
  • Ester groups (dimethyl isophthalate vs. diethyl dicarboxylate in ) influence solubility and metabolic stability.
Physicochemical and Spectral Data
Property Target Compound Compound from Compound from
Melting Point Not reported 190.9 °C 243–245 °C
IR Peaks Not reported 2188 cm⁻¹ (CN), 1700/1689 cm⁻¹ (C=O) 1700–1680 cm⁻¹ (C=O), 2200 cm⁻¹ (CN)
1H NMR Features Not reported δ 2.5 (CH3), δ 3.3 (CH3) δ 1.2 (CH3, ester), δ 4.3 (CH2, phenethyl)
Yield Not reported 79% 51%

Analysis :

  • Higher melting points in and correlate with nitro and cyano groups, which enhance crystallinity.

Biological Activity

Dimethyl 5-[2,5-dioxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-pyrrolidinyl]isophthalate (CAS Number: 1144445-70-4) is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC25H23N3O6
Molecular Weight461.4666 g/mol
SMILESCOC(=O)c1cc(cc(c1)C(=O)OC)N1C(=O)CC(C1=O)N1CCc2c(C1)[nH]c1c2cccc1

Biological Activity Overview

This compound is derived from β-carboline structures, which are known for their diverse biological activities including antimalarial and anticancer properties.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of β-carboline derivatives. For instance, a related β-carboline derivative demonstrated significant in vitro activity against Plasmodium falciparum, with an IC50 value of less than 1 μg/mL. This suggests that compounds with similar structures to this compound may also exhibit potent antimalarial effects .

The proposed mechanisms through which β-carboline derivatives exert their biological effects include:

  • Inhibition of Enzymatic Activity : Many β-carbolines inhibit enzymes critical for the survival and replication of malaria parasites.
  • Interference with Metabolic Pathways : These compounds may disrupt metabolic pathways in parasites leading to cell death.

Case Study 1: Antimalarial Efficacy

In a study evaluating the effectiveness of various β-carboline derivatives against P. falciparum, it was found that specific modifications to the β-carboline structure significantly enhanced antimalarial activity. The study reported that derivatives with specific functional groups exhibited IC50 values ranging from 0.09 to 4.82 μg/mL against both chloroquine-sensitive and resistant strains .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of several β-carboline derivatives on human cell lines. The results indicated that while some derivatives showed promising antimalarial activity, they also exhibited varying degrees of cytotoxicity. It was crucial to balance efficacy against P. falciparum with safety profiles in human cells .

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